[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13450961
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O3 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-[2-(acetamidomethyl)piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-8(13)11-6-9-4-2-3-5-12(9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15) |
| Standard InChI Key | JDAOLKKPHLPEOR-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1CCCCN1CC(=O)O |
| Canonical SMILES | CC(=O)NCC1CCCCN1CC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a six-membered piperidine ring with two functional groups:
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Acetic acid moiety at the 1-position, contributing to hydrophilicity and potential hydrogen bonding.
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Acetamidomethyl group at the 2-position, introducing a secondary amide linkage that enhances structural rigidity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 214.26 g/mol | |
| SMILES notation | CC(=O)NCC1CCCCN1CC(=O)O | |
| IUPAC name | 2-[2-(acetamidomethyl)piperidin-1-yl]acetic acid |
Synthesis and Derivative Formation
Synthetic Pathways
While no direct synthesis is documented for this compound, analogous methods for piperidine-acetic acid derivatives suggest feasible routes:
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Step 1: Functionalization of piperidine at the 2-position via nucleophilic substitution or reductive amination to introduce the acetamidomethyl group .
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Step 2: Coupling of the acetic acid moiety using carbodiimide-mediated reactions (e.g., DCC/NHS) .
Example Protocol from Related Compounds
In the synthesis of N-alkyl propanamides, DCC coupling of carboxylic acids with amines in dry acetonitrile yielded target compounds with >70% efficiency . Similar conditions could apply for acetic acid derivatives.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly hydrophilic due to the carboxylic acid group, with moderate solubility in polar solvents (e.g., water, ethanol) .
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pKa: Estimated pKa values: ~4.2 (carboxylic acid) and ~9.8 (piperidine nitrogen), based on analogs .
Table 2: Comparative Data for Piperidine-Acetic Acid Derivatives
*Calculated using PubChem’s XLogP3 algorithm.
Biological and Pharmacological Insights
Anticonvulsant Activity
Structurally related acetamide derivatives (e.g., N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide) exhibit dose-dependent protection against induced seizures in rodent models . The acetamidomethyl group may enhance blood-brain barrier permeability, a critical factor for central nervous system targeting .
Table 3: Enzyme Inhibition by Piperidine Derivatives
| Compound | Target Enzyme | IC (μM) | Source |
|---|---|---|---|
| Methyl phenyl-substituted derivative | AChE | 0.73 ± 0.54 | |
| Quinoline thiosemicarbazone | BChE | 11.59 |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual functional groups make it a candidate for:
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Prodrug Design: Esterification of the carboxylic acid to improve bioavailability .
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Antimicrobial Agents: Analogous imidazole and triazole derivatives show MIC values of 6.25–12.5 μg/mL against Gram-negative pathogens .
Chemical Biology Tools
Potential use as a scaffold for fluorescent probes or enzyme substrates, leveraging the piperidine ring’s conformational flexibility .
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